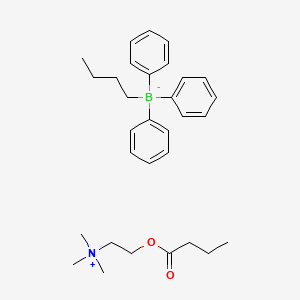

![molecular formula C6H11Cl2N3 B576031 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride CAS No. 165894-10-0](/img/structure/B576031.png)

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

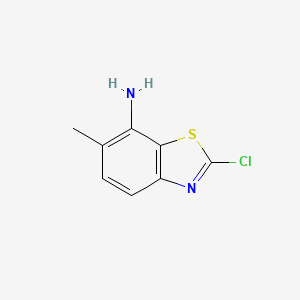

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a chemical compound with the CAS Number: 165894-10-0 . It has a molecular weight of 196.08 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .

Molecular Structure Analysis

The IUPAC name for this compound is 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride . The InChI code is 1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 196.08 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Pharmaceutical Research: KRAS G12C Inhibitors

This compound has been identified as a potential inhibitor for the KRAS G12C mutation, which is significant in the development of targeted antitumor agents . The inhibition of KRAS G12C can lead to the suppression of cancer cell growth, making it a promising avenue for cancer therapy research.

Material Science: Optoelectronic Devices

In the field of material science, derivatives of imidazo[1,5-a]pyrazine are being explored for their potential in optoelectronic devices . Their unique electronic properties could be harnessed for developing advanced materials with specific light-emitting or conducting capabilities.

Analytical Chemistry: Sensors

The luminescent properties of imidazo[1,5-a]pyrazine derivatives make them suitable for use in sensors . These compounds can be used to detect the presence of various substances, potentially leading to advancements in environmental monitoring and diagnostic assays.

Drug Development: Anticancer Drugs

Research into imidazo[1,5-a]pyrazine derivatives has shown promise in the development of new anticancer drugs . Their ability to interact with biological targets can be leveraged to design compounds that can selectively kill cancer cells.

Biological Imaging: Emitters for Confocal Microscopy

The compound’s derivatives are being investigated as potential emitters for confocal microscopy and imaging . Their luminescent properties could improve the resolution and sensitivity of imaging techniques used in biological research.

Organic Synthesis: Versatile Scaffold

Imidazo[1,5-a]pyrazine acts as a versatile scaffold in organic synthesis, providing a framework upon which various functional groups can be added to create complex molecules . This versatility is crucial for the synthesis of a wide range of organic compounds.

Chemical Synthesis: Building Blocks

The compound serves as a building block in chemical synthesis, enabling the construction of more complex chemical structures . Its reactivity allows for the formation of various bonds, making it a valuable tool in synthetic chemistry.

Pharmacology: Biological Activity Studies

Imidazo[1,5-a]pyrazine derivatives are studied for their multifarious biological activities . This includes exploring their potential therapeutic effects and understanding their pharmacokinetics and pharmacodynamics.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHBJMRXMFIYPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=NC=C2CN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720999 |

Source

|

| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165894-10-0 |

Source

|

| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate](/img/structure/B575948.png)

![Bicyclo[3.2.1]octane-1-carbonitrile, 6-ethenyl-2-oxo-, exo- (9CI)](/img/no-structure.png)